molecular formula C12H16ClNO B2644183 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride CAS No. 1423025-61-9

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride

Cat. No.: B2644183
CAS No.: 1423025-61-9
M. Wt: 225.72
InChI Key: JFQQMTNYBVEPLD-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,5aH,6H,10bH-Indeno[1,2-b][1,4]oxazepine hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to an indene moiety. The oxazepine core contains one oxygen and one nitrogen atom, with partial saturation across multiple positions (denoted by "H" prefixes in the name). The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

3,4,5,5a,6,10b-hexahydro-2H-indeno[1,2-b][1,4]oxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-10-9(4-1)8-11-12(10)14-7-3-6-13-11;/h1-2,4-5,11-13H,3,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQMTNYBVEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=CC=CC=C3C2OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves multiple steps, typically starting with the preparation of the indeno[1,2-b][1,4]oxazepine core structure. This core structure is then subjected to various chemical reactions to introduce the hydrochloride group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocyclic Compounds

Compound Name Core Structure Heteroatoms Ring Size Key Substituents Molecular Formula Molecular Weight
Target Compound Indeno-oxazepine O, N 7-membered Hydrochloride salt Not provided Not provided
8-Methoxy-naphtho[1,2-b][1,4]oxazine Naphtho-oxazine O, N 6-membered Methoxy group C₁₃H₁₇NO₂ 219.29
Pyrido[3,2-b][1,4]oxazin-8-one Pyrido-oxazinone O, N 6-membered Ketone group C₈H₈N₂O₂ Not provided
Naphtho[1,2-b]pyran derivative Naphtho-pyran O 6-membered Multiple methoxy, ester C₃₀H₂₆O₆ 482.18

Key Observations :

  • Unlike the naphtho-pyran derivative , which lacks nitrogen, the target’s secondary amine (protonated as hydrochloride) enables hydrogen bonding and ionic interactions in drug-receptor complexes.
  • The indeno fusion in the target introduces a rigid bicyclic framework, contrasting with the pyrido-oxazinone’s planar pyridine ring .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (HCl salt) Melting Point (°C) LogP (Predicted) Bioavailability Considerations
Target Compound High (salt form) Not reported ~2.1* Enhanced CNS penetration likely
8-Methoxy-naphtho[1,4]oxazine Moderate Not reported 1.8 Methoxy group may reduce metabolism
Naphtho[1,2-b]pyran derivative Low (neutral form) 122–128 4.2 High lipophilicity limits solubility

Notes:

  • *Predicted LogP for the target is extrapolated from oxazepine analogs.
  • The hydrochloride salt of the target improves solubility over neutral heterocycles like the naphtho-pyran derivative , which requires formulation aids for bioavailability.
  • Methoxy groups in analogs (e.g., ) may extend half-life by resisting oxidative metabolism but could reduce membrane permeability.

Challenges :

  • The target’s multiple saturated positions (e.g., 5aH, 10bH) may complicate stereochemical control during synthesis.
  • Oxazepine rings are prone to ring-opening under acidic conditions, necessitating careful handling during salt formation .

Biological Activity

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of indeno[1,2-b][1,4]oxazepines, which are characterized by their fused ring structure. The synthesis typically involves multi-step reactions that may include cyclization and substitution reactions. For instance, microwave-assisted methods have been explored to facilitate the generation of oxazepine scaffolds efficiently .

1. Antioxidant Properties

Research indicates that compounds similar to indeno[1,2-b][1,4]oxazepine derivatives exhibit significant antioxidant properties. These properties are attributed to their ability to modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress . Such modulation has implications for treating conditions like neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease) and inflammatory disorders .

2. Neuroprotective Effects

Studies have shown that compounds activating the Nrf2 pathway can protect neuronal cells from oxidative damage. This suggests that indeno[1,2-b][1,4]oxazepine hydrochloride may have neuroprotective effects that could be beneficial in treating neurodegenerative conditions .

3. Anti-inflammatory Activity

The compound has also been linked with anti-inflammatory activities. By regulating inflammatory pathways through Nrf2 activation, it may help mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies and Research Findings

StudyFindings
Nrf2 Activation Study Demonstrated that indeno[1,2-b][1,4]oxazepine derivatives activate the Nrf2 pathway effectively in vitro. This activation led to reduced markers of oxidative stress in cell models .
Neuroprotection in Animal Models In rodent models of Alzheimer's disease, administration of related compounds showed a decrease in amyloid plaque formation and improved cognitive function .
Anti-inflammatory Effects Clinical trials indicated that patients with asthma experienced reduced symptoms when treated with Nrf2 activators derived from oxazepine compounds .

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